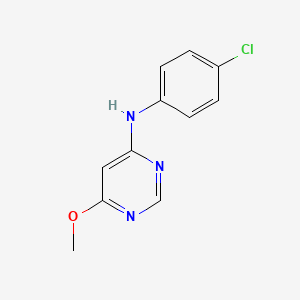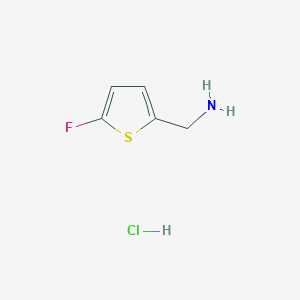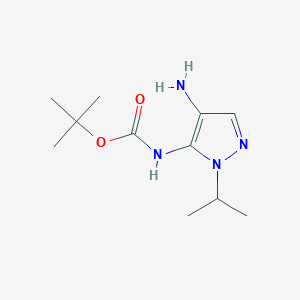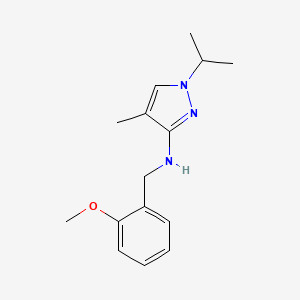![molecular formula C12H11N3O3 B11729472 N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B11729472.png)
N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is a heterocyclic compound that features an oxazole ring substituted with a nitro group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, a common method involves the reaction of a β-keto ester with hydroxylamine to form the oxazole ring.
Vinylation: The vinyl group can be introduced via a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and safe production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline group can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The oxazole ring can also interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzamide
- N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenylamine
- N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyridine
Uniqueness
N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C12H11N3O3 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC名 |
N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline |
InChI |
InChI=1S/C12H11N3O3/c1-9-12(15(16)17)11(18-14-9)7-8-13-10-5-3-2-4-6-10/h2-8,13H,1H3 |
InChIキー |
WXODHMQYMTVPPB-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11729390.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11729404.png)
![O-[(4-chloro-2-methylphenyl)methyl]hydroxylamine](/img/structure/B11729411.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729418.png)
![[2-(3,4-dimethoxyphenyl)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11729422.png)
![3-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11729430.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine](/img/structure/B11729436.png)
![3-[(Z)-benzylideneamino]-2-methylquinazolin-4-one](/img/structure/B11729442.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B11729454.png)
![5-methyl-1-(2-methylpropyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729461.png)


